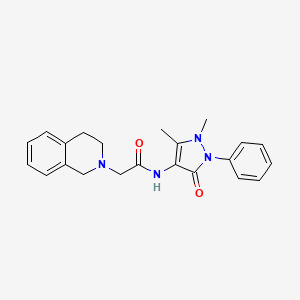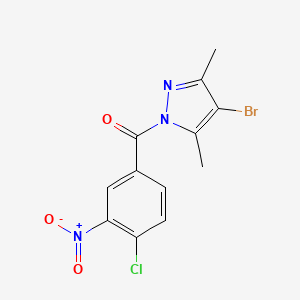![molecular formula C16H19ClN2O3 B5461008 8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one](/img/structure/B5461008.png)
8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one is a complex organic compound with a unique structure that includes a quinoline core, a piperidine ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chlorinated quinoline.
Functional Group Modifications: The hydroxyl and hydroxymethyl groups can be introduced through selective reduction and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the quinoline core to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it a potential candidate for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, while the piperidine ring can interact with protein active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain a quinoline core, are used as antimalarial agents.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets 8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one apart is its combination of a quinoline core with a piperidine ring and multiple functional groups
Properties
IUPAC Name |
8-chloro-2-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c17-13-3-1-2-12-14(21)6-11(18-16(12)13)7-19-5-4-10(9-20)15(22)8-19/h1-3,6,10,15,20,22H,4-5,7-9H2,(H,18,21)/t10-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEXOHPNYYTPNW-BMIGLBTASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)CC2=CC(=O)C3=C(N2)C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1CO)O)CC2=CC(=O)C3=C(N2)C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4aS*,8aR*)-6-[N-methyl-N-(pyridin-4-ylmethyl)glycyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5460927.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5460945.png)
![2-[(7-Hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride](/img/structure/B5460953.png)

![4-[(2-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5460965.png)
![N,1'-dimethyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5460967.png)
![2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5460975.png)

![4-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5460985.png)
![N-[(E)-2-(1,3-diethyl-5-methoxybenzimidazol-1-ium-2-yl)ethenyl]-N-phenylacetamide;iodide](/img/structure/B5461001.png)
![(2E)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-methyl-4-oxobut-2-enoic acid](/img/structure/B5461010.png)
![5-[4-(4-morpholinyl)benzylidene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5461015.png)
![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5461027.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5461033.png)
